(5-Chlorothiophen-2-yl)(4-fluorophenyl)methanone
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Overview
Description
(5-Chlorothiophen-2-yl)(4-fluorophenyl)methanone is a chemical compound with the molecular formula C11H6ClFOS and a molecular weight of 240.69 g/mol . It is characterized by the presence of a chlorothiophene ring and a fluorophenyl group, making it a compound of interest in various chemical and pharmaceutical research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chlorothiophen-2-yl)(4-fluorophenyl)methanone typically involves the reaction of 5-chlorothiophene-2-carbonyl chloride with 4-fluorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
5-Chlorothiophene-2-carbonyl chloride+4-FluorobenzeneAlCl3this compound
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(5-Chlorothiophen-2-yl)(4-fluorophenyl)methanone undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of the electron-withdrawing chlorine and fluorine atoms.
Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, while reduction can lead to the formation of thiol derivatives.
Coupling Reactions: The compound can be involved in cross-coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of substituted thiophenes and phenyl derivatives.
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of thiol derivatives.
Scientific Research Applications
(5-Chlorothiophen-2-yl)(4-fluorophenyl)methanone has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-Chlorothiophen-2-yl)(4-fluorophenyl)methanone is not fully understood, but it is believed to interact with various molecular targets and pathways. The presence of the chlorothiophene and fluorophenyl groups suggests potential interactions with enzymes and receptors involved in biological processes. Further research is needed to elucidate the exact molecular mechanisms and pathways.
Comparison with Similar Compounds
Similar Compounds
(4-Chlorothiophen-2-yl)(4-fluorophenyl)methanone: Similar structure but with the chlorine atom at the 4-position of the thiophene ring.
(5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone: Contains a bromine atom instead of chlorine on the thiophene ring.
Uniqueness
(5-Chlorothiophen-2-yl)(4-fluorophenyl)methanone is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The combination of chlorine and fluorine atoms provides distinct electronic properties that can be leveraged in various chemical and pharmaceutical applications.
Properties
IUPAC Name |
(5-chlorothiophen-2-yl)-(4-fluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClFOS/c12-10-6-5-9(15-10)11(14)7-1-3-8(13)4-2-7/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSAZWHDIHGLVEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(S2)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClFOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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